Rucl2[(S)-xylbinap][(S,S)-dpen]
Overview
Description
Rucl2[(S)-xylbinap][(S,S)-dpen]
is a complex compound with the molecular formula C71H74Cl2N2O2P2Ru
. It is also known as Dichloro { (S)- (-)-2,2’-bis [di (3,5-xylyl)phosphino]-1,1’-binaphthyl} [ (2S)- (+)-1,1-bis (4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium (II) .
Molecular Structure Analysis
The molecular weight of Rucl2[(S)-xylbinap][(S,S)-dpen]
is 1221.30 g/mol . It appears as a yellow to brown to dark green powder or crystal .
Chemical Reactions Analysis
While specific chemical reactions involving Rucl2[(S)-xylbinap][(S,S)-dpen]
were not found in the available resources, similar ruthenium complexes have been used as catalysts in various chemical reactions .
Physical And Chemical Properties Analysis
Rucl2[(S)-xylbinap][(S,S)-dpen]
is a solid at 20 degrees Celsius . It should be stored under inert gas and is air sensitive .
Scientific Research Applications
Asymmetric Hydrogenation of Ketones
Rucl2[(S)-xylbinap][(S,S)-dpen] has been extensively studied for its role in the asymmetric hydrogenation of ketones. This process is highly enantioselective and efficient, making it significant in the field of synthetic chemistry. For example, Ngo and Lin (2005) demonstrated the use of Ru(diphosphine)(diamine)Cl(2) complexes, including Rucl2[(S)-xylbinap][(S,S)-dpen], for asymmetric hydrogenation of aromatic ketones with exceptional enantioselectivity and complete conversion (Ngo & Lin, 2005).
Insights into Enantioselectivity
Further insights into the mechanism and enantioselectivity of hydrogenation catalyzed by Rucl2[(S)-xylbinap][(S,S)-dpen] have been provided by French et al. (2007), who explored the stable intermediate formation when reactants enter the catalyst pocket, influencing the molecular orientation and thus affecting enantioselectivity (French et al., 2007).
Application in Asymmetric Synthesis
Ohkuma et al. (2000) explored the use of this catalyst in the asymmetric synthesis of important compounds like duloxetine, a serotonin and norepinephrine uptake inhibitor. They found that the hydrogenation proceeds with high enantioselectivity, unaffected by the properties of the hetero-aromatic ring (Ohkuma et al., 2000).
Computational Studies on Enantioselectivity
Di Tommaso et al. (2008) conducted computational studies to understand the factors controlling enantioselectivity in ruthenium(II) hydrogenation catalysts, including Rucl2[(S)-xylbinap][(S,S)-dpen]. Their work provides a detailed theoretical understanding of the reaction mechanism and factors influencing the high enantioselectivity (Di Tommaso et al., 2008).
Effect of Ligand Variation on Enantioselectivity
Chen et al. (2012) investigated the effect of ligand structure variation on the enantioselectivity of RuH2(diphosphine)(diamine) complexes. This study sheds light on the critical factors for achieving high enantioselectivity in ketone hydrogenation reactions (Chen et al., 2012).
Modelling Reactions at Chiral Ruthenium Catalysts
French (2007) focused on modeling reactions at chiral ruthenium catalysts, providing insights into the selectivity and mechanisms of these catalysts, including Rucl2[(S)-xylbinap][(S,S)-dpen], in the hydrogenation process (French, 2007).
properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C14H16N2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-32H,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMSONXJNGZZBM-LISIALKWSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H64Cl2N2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456435 | |
Record name | RuCl2[(S)-(DM-BINAP)][(S,S)-DPEN] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1119.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rucl2[(S)-xylbinap][(S,S)-dpen] | |
CAS RN |
220114-03-4 | |
Record name | RuCl2[(S)-(DM-BINAP)][(S,S)-DPEN] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) RuCl2[(S)-xylbinap][(S,S)-dpen] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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